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Ferrocenium hexafluorophosphate

Cat. No.: B1143567
CAS No.: 11077-24-0
M. Wt: 330.99 g/mol
InChI Key: KCBDEJRPOSJAEZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ferrocenium (B1229745) Chemistry

The journey of ferrocenium chemistry began shortly after the discovery of its parent compound, ferrocene (B1249389), in 1951. wikipedia.orgacs.orgmdpi.com This discovery of a "sandwich" compound, where an iron atom is nested between two parallel cyclopentadienyl (B1206354) rings, sparked immense interest in the scientific community and is considered a landmark in organometallic chemistry. wikipedia.orgmdpi.comresearchgate.net Soon after ferrocene's discovery, its straightforward oxidation to the blue, paramagnetic ferrocenium cation was described. wikipedia.orgthieme-connect.com The first isolated ferrocenium salt was ferrocenium tetrachloroferrate, which was synthesized through the oxidation of ferrocene with iron(III) chloride. thieme-connect.com

This paved the way for the preparation of ferrocenium salts with various counterions to enhance stability and solubility in different solvents. thieme-connect.comresearchgate.net Among these, ferrocenium hexafluorophosphate (B91526) emerged as a popular and commercially available reagent due to its stability and utility. wikipedia.orgsmolecule.com The development of ferrocenium chemistry has continued to evolve, with research focusing on modifying the cyclopentadienyl rings with various substituents to tune the redox potential of the ferrocenium ion. thieme-connect.comnih.gov This has led to the synthesis of stronger oxidizing agents compared to the standard ferrocenium hexafluorophosphate. nih.gov

Fundamental Significance of this compound in Organometallic Research

This compound holds a crucial position in organometallic research due to its distinct chemical and physical properties. It is a dark blue or black crystalline powder and is paramagnetic. wikipedia.org One of its most significant roles is as a reliable one-electron oxidizing agent. wikipedia.org The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is widely used as a standard reference in non-aqueous electrochemistry because of its reversible Fe(II)/Fe(III) transition. wikipedia.orgthieme-connect.com In a 0.1 M NBu₄PF₆ solution in acetonitrile (B52724), the Fc⁺/Fc couple has a potential of +0.641 V relative to the normal hydrogen electrode. wikipedia.org

Structurally, the ferrocenium cation in this compound maintains the classic sandwich structure of ferrocene. The average iron-carbon bond length is 2.047 Å, which is almost identical to that in ferrocene. wikipedia.org The compound crystallizes in a monoclinic system. researchgate.net The choice of the hexafluorophosphate anion (PF₆⁻) influences the compound's solubility and stability in various chemical environments, making it particularly useful in polar aprotic solvents like acetonitrile. thieme-connect.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₀F₆FeP wikipedia.orgguidechem.com
Molar Mass 330.999 g·mol⁻¹ wikipedia.org
Appearance Dark blue or black powder/crystalline solid wikipedia.orgchembk.com
Crystal Structure Monoclinic wikipedia.org
Solubility Soluble in acetonitrile wikipedia.org
Redox Potential (Fc⁺/Fc) +0.641 V (vs. NHE in 0.1 M NBu₄PF₆/acetonitrile) wikipedia.org
Magnetic Property Paramagnetic wikipedia.org

Overview of Key Research Domains Involving this compound

The unique properties of this compound have led to its application in several key areas of research, primarily in electrochemistry and organic synthesis.

In electrochemistry , the ferrocene/ferrocenium redox couple is a standard for calibrating electrochemical measurements due to its well-defined and reversible behavior. smolecule.com It serves as a reference redox couple in non-aqueous electrochemistry.

In organic synthesis , this compound functions as a mild one-electron oxidant. It is used to initiate or promote a variety of reactions, often involving radical intermediates. thieme-connect.com Its applications include:

Catalysis: It catalyzes various reactions, such as the asymmetric epoxidation of olefins, carbonylation of nitroaromatic compounds, and the etherification of propargylic alcohols. guidechem.comchembk.comalfa-chemistry.comumsl.edu For instance, it has been shown to be an efficient catalyst for the etherification of tertiary propargylic alcohols with primary or secondary alcohols. researchgate.netalfa-chemistry.com

Oxidative Reactions: It can mediate chemical transformations under milder conditions than other oxidizing agents. nih.gov It has been used in oxidative bicyclization reactions and for the decomplexation of organometallic compounds to yield free organic molecules. nih.govacs.org

Radical Reactions: this compound is used to generate radical cations from electron-rich species, which can then undergo further reactions. thieme-connect.com

In materials science , it is used in the development of conductive materials and polymers. smolecule.com For example, it has been employed as an oxidizing agent to induce the electropolymerization of polyaniline-polyvinyl sulfonate films, resulting in nanofibrillar structures suitable for biosensor applications. alfa-chemistry.com

Table 2: Research Applications of this compound

Research Domain Specific Application Example Research Finding
Electrochemistry Reference Redox Couple Used as a standard in non-aqueous electrochemistry due to its reversible Fe(II)/Fe(III) transition. thieme-connect.com
Organic Synthesis Catalyst in Etherification Catalyzes the etherification of propargylic alcohols with primary and secondary alcohols. researchgate.netalfa-chemistry.comumsl.edu
Organic Synthesis Oxidant in Cyclization Mediates oxidative bicyclization reactions under mild conditions. nih.gov
Organic Synthesis Initiator for Radical Reactions Initiates radical processes by acting as a one-electron oxidant. thieme-connect.com
Materials Science Electropolymerization Directs the nanofibrillar electropolymerization of polyaniline-polyvinyl sulfonate films for biosensors. alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F6FeP B1143567 Ferrocenium hexafluorophosphate CAS No. 11077-24-0

Properties

CAS No.

11077-24-0

Molecular Formula

C10H10F6FeP

Molecular Weight

330.99 g/mol

IUPAC Name

bis(cyclopenta-1,3-diene);iron(3+);hexafluorophosphate

InChI

InChI=1S/2C5H5.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H;;/q3*-1;+3

InChI Key

KCBDEJRPOSJAEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Ferrocenium Hexafluorophosphate

Established Synthetic Routes for Ferrocenium (B1229745) Hexafluorophosphate (B91526)

The generation of the ferrocenium cation involves the straightforward one-electron oxidation of ferrocene (B1249389). This process can be achieved through both chemical and electrochemical methods, yielding the characteristic deep blue, paramagnetic salt. wikipedia.orgmdpi.com

The most common and commercially practiced synthesis of ferrocenium hexafluorophosphate involves the chemical oxidation of ferrocene. This method is valued for its simplicity and scalability. A typical procedure involves dissolving ferrocene in an appropriate solvent and treating it with a suitable oxidizing agent, followed by the introduction of the hexafluorophosphate anion (PF₆⁻), often from hexafluorophosphoric acid or a salt thereof. wikipedia.org

A variety of oxidizing agents can be employed for this transformation. Ferric salts, such as ferric chloride (FeCl₃), are frequently used. nih.gov The reaction proceeds by the oxidation of the iron(II) center in ferrocene to iron(III) in the ferrocenium cation. Another common approach utilizes quinones, such as p-benzoquinone, in the presence of a strong acid like tetrafluoroboric acid (HBF₄), followed by anion exchange. nih.govresearchgate.net Silver salts, like silver hexafluorophosphate (AgPF₆), also serve as effective oxidants. nih.gov

Table 1: Common Chemical Oxidants for the Synthesis of this compound from Ferrocene

Oxidizing Agent Typical Co-reagent/Anion Source Reference
Ferric Salts (e.g., FeCl₃) Hexafluorophosphoric Acid (HPF₆) wikipedia.orgnih.gov
p-Benzoquinone Tetrafluoroboric Acid (HBF₄) / HPF₆ nih.govnih.gov
Silver Hexafluorophosphate (AgPF₆) Not Required nih.gov

The choice of oxidant and reaction conditions can be adjusted based on the desired purity and scale of the synthesis. The resulting this compound precipitates as a dark blue solid that can be isolated by filtration. researchgate.net

Electrochemical methods offer a clean and controlled alternative for the synthesis of this compound. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a well-behaved, reversible redox system, making it an ideal standard in electrochemistry. mdpi.com This property can be harnessed for preparative purposes.

In a typical electrochemical synthesis, a solution of ferrocene in a suitable organic solvent, such as acetonitrile (B52724), is subjected to controlled-potential electrolysis. wikipedia.org The solution must contain a supporting electrolyte that provides the hexafluorophosphate counterion, for instance, tetrabutylammonium (B224687) hexafluorophosphate (NBu₄PF₆). wikipedia.org During the electrolysis, ferrocene is oxidized at the anode in a one-electron process to form the ferrocenium cation.

Fe(C₅H₅)₂ → [Fe(C₅H₅)₂]⁺ + e⁻

The newly formed ferrocenium cation immediately combines with the PF₆⁻ anion present in the solution to precipitate as the desired salt. This method allows for precise control over the reaction, avoiding the use of chemical oxidants and simplifying product purification.

Synthesis and Reactivity of Ferrocenium Derivatives

The chemical properties of the ferrocenium cation can be finely tuned by introducing substituents onto the cyclopentadienyl (B1206354) (Cp) rings. This modification alters the steric and electronic environment of the iron center, influencing the redox potential and reactivity of the resulting derivative. nih.gov

The synthesis of substituted ferrocenium cations is generally a two-step process. First, a substituted ferrocene is prepared, and second, this derivative is oxidized to the corresponding ferrocenium salt.

The cyclopentadienyl rings of ferrocene exhibit aromatic character and can undergo various substitution reactions. nih.gov Common methods for preparing substituted ferrocenes include:

Electrophilic Aromatic Substitution: Reactions such as Friedel-Crafts acylation can introduce acyl groups onto the Cp rings. nih.gov

Lithiation: Deprotonation of ferrocene with an organolithium reagent, such as n-butyllithium, generates lithiated intermediates. These intermediates can then react with a wide range of electrophiles (e.g., carbon, phosphorus, sulfur, or halogen electrophiles) to yield mono- or di-substituted ferrocenes. nih.govnih.gov

Once the desired substituted ferrocene is obtained, it is oxidized using methods similar to those for unsubstituted ferrocene. Chemical oxidants like benzoquinone, DDQ, or silver salts are effective for this purpose. nih.gov The introduction of electron-withdrawing groups (e.g., acyl or halogen groups) makes the ferrocene derivative more difficult to oxidize, resulting in a substituted ferrocenium cation with a higher redox potential, meaning it is a stronger oxidizing agent than the parent this compound. nih.govrsc.org

Table 2: Examples of Substituted Ferrocenium Cations and Their Synthesis

Ferrocene Precursor Oxidizing Agent Resulting Ferrocenium Cation Reference
Acetylferrocene AgBF₄ Acetylferrocenium tetrafluoroborate (B81430) researchgate.net
1,1'-Dibromoferrocene AgSbF₆ 1,1'-Dibromoferrocenium hexafluoroantimonate rsc.org

The reactivity of the ferrocenium cation has been explored with various nucleophiles. Reactions with phosphorus-containing nucleophiles are particularly noteworthy, as they can lead to distinct product classes depending on the nature of the phosphorus reagent. researchgate.netarmchemfront.com These reactions typically involve the addition of the phosphorus compound to the ferrocenium cation, followed by subsequent steps that can result in either substitution on the Cp ring or complete displacement of one Cp ring. researchgate.netresearchgate.net

The reaction outcome is highly dependent on the electronic properties of the substituents on the phosphorus atom. Phosphines with electron-donating groups tend to favor one reaction pathway, while those with electron-withdrawing or π-acceptor properties favor another. armchemfront.com

A significant reaction pathway for this compound with certain phosphorus nucleophiles is the functionalization of a C−H bond on one of the cyclopentadienyl rings. This reaction leads to the formation of ferrocenylphosphonium salts. researchgate.net

This transformation is observed when this compound is treated with phosphorus nucleophiles such as aminophosphines (e.g., P(NEt₂)₃, PhP(NEt₂)₂) or certain phosphinites (e.g., iPr₂P(OMe)). researchgate.net The reaction mechanism involves the initial addition of the phosphine to the ferrocenium cation. This is followed by a sequence of steps, including a one-electron oxidation where a second molecule of the initial ferrocenium salt acts as the oxidant, ultimately leading to the formation of the C-P bond and regeneration of one equivalent of ferrocene. researchgate.netarmchemfront.com

Table 3: Reactivity of this compound with Phosphorus Nucleophiles

Phosphorus Nucleophile (PR₃) Product Type Specific Product Example Reference
P(NEt₂)₃, PhP(NEt₂)₂ Ring C-H Functionalization Ferrocenylphosphonium salt: [CpFe(C₅H₄P(NEt₂)₃)]⁺ researchgate.net
iPr₂P(OMe), iPr₂P(OEt) Ring C-H Functionalization Ferrocenylphosphonium salt: [CpFe(C₅H₄P(OMe)iPr₂)]⁺ researchgate.netresearchgate.net

In contrast, phosphorus nucleophiles that are good π-acceptors, such as phosphites (e.g., P(OMe)₃), favor a different pathway that results in the displacement of one of the cyclopentadienyl rings to form half-sandwich complexes. researchgate.netarmchemfront.com This divergent reactivity highlights the nuanced electronic interplay between the ferrocenium cation and the attacking nucleophile.

Reactions with Phosphorus-Containing Nucleophiles

Generation of Cyclopentadienyl Ring Replacement Products

The displacement of a cyclopentadienyl (Cp) ring in this compound is a significant reaction pathway that leads to the formation of half-sandwich complexes. This transformation typically occurs in the presence of suitable nucleophiles, which attack the metal center, leading to the cleavage of one of the iron-cyclopentadienyl bonds.

Research has demonstrated that the reaction of this compound with certain phosphorus-based nucleophiles can result in the complete replacement of one Cp ring. For instance, treatment of this compound with P-OR nucleophiles such as P(OMe)₃, P(OEt)₃, and PhP(OMe)₂ in dichloromethane (B109758) at room temperature yields half-sandwich complexes of the type CpFe(PR₃)₃ researchgate.net. In these products, one of the cyclopentadienyl rings has been substituted by three phosphite or phosphonite ligands.

The nature of the phosphorus reagent plays a crucial role in determining the reaction outcome. While some P-OR nucleophiles lead to ring replacement, others may result in C-H functionalization of the cyclopentadienyl ring, forming ferrocenylphosphonium salts researchgate.net. This highlights the competitive nature of these two reaction pathways. The generation of cyclopentadienyl ring replacement products represents a valuable method for the synthesis of novel organoiron complexes with potential applications in catalysis and materials science.

Synthesis and Investigation of Ansa-Ferrocenium (Ferrocenophanium) Architectures

Ansa-ferrocenium, or ferrocenophanium, cations are a class of ferrocene derivatives where the two cyclopentadienyl rings are linked by a bridging group. This structural modification imparts unique properties to the molecule, including enhanced stability and altered electrochemical behavior, making them subjects of considerable research interest researchgate.netmdpi.com. The synthesis of these architectures typically involves a multi-step process, beginning with the formation of the bridged ferrocene (ferrocenophane) precursor, followed by oxidation to the corresponding ferrocenophanium cation.

One common synthetic strategy involves the intramolecular cyclization of a suitably functionalized ferrocene derivative. For example, a "ketoferrocenophane" can be synthesized from ferrocene through an acylation-Michael reaction sequence mdpi.com. The resulting keto-bridge can then be reduced to a hydrocarbon bridge mdpi.com. Another approach involves the reaction of 1,1'-bis(alkynyl)ferrocenes with a hydroboration reagent, leading to the formation of boron-containing ferrocenophanes researchgate.net. The length and nature of the ansa-bridge can be varied to fine-tune the properties of the resulting complex.

Once the ferrocenophane is obtained, it can be oxidized to the corresponding ferrocenophanium hexafluorophosphate using a suitable oxidizing agent. The investigation of these ansa-ferrocenium architectures has revealed that the bridge can indeed enhance the stability of the ferrocenium cation in solution researchgate.netmdpi.com. However, this increased stability can sometimes lead to decreased catalytic activity in certain reactions, such as propargylic substitutions researchgate.netmdpi.com. The rigid ansa-structure can also influence the electronic properties and redox potential of the iron center.

PrecursorSynthetic MethodAnsa-Ferrocenium ProductInvestigated Properties
FerroceneAcylation-Michael reaction sequence, followed by oxidationKetoferrocenophaniumStability, Catalytic Activity
1,1'-Bis(tert-butylethynyl)ferroceneTwo-fold hydroboration, followed by oxidationBoron-containing ferrocenophaniumStructural Characterization

Strategies for Enhancing Solution Stability of Ferrocenium Cations

The ferrocenium cation, while a useful one-electron oxidizing agent, is known to have limited stability in solution, particularly in the presence of nucleophiles or under aerobic conditions, which can hamper its applications in catalysis and materials science researchgate.netmdpi.commdpi.comresearchgate.net. Consequently, various strategies have been explored to enhance the solution stability of ferrocenium cations, including this compound.

One of the primary strategies involves the introduction of substituents onto the cyclopentadienyl rings. The electronic and steric properties of these substituents can significantly influence the stability of the ferrocenium cation.

Steric Effects: Bulky substituents on the cyclopentadienyl rings can provide steric shielding to the iron center, hindering the approach of nucleophiles or solvent molecules that could lead to decomposition.

Another significant strategy for enhancing stability is the formation of ansa-ferrocenium (ferrocenophanium) architectures , as discussed in the previous section. The bridge connecting the two cyclopentadienyl rings can effectively encapsulate the iron center, providing a significant steric barrier against decomposition pathways researchgate.netmdpi.comresearchgate.net. Studies have shown that the stability of ferrocenophanium cations in the presence of nucleophiles can be greater than that of the parent ferrocenium cation mdpi.com.

The choice of the counter-anion can also play a role in the stability and solubility of ferrocenium salts in different solvents rsc.org. While hexafluorophosphate is a common and relatively stable anion, the use of other non-coordinating anions can sometimes offer advantages in specific applications.

Finally, the solvent itself has a profound impact on the stability of the ferrocenium cation. The decomposition of ferrocenium cations has been observed to be slower in perfluorinated solvents mdpi.com. Careful selection of the reaction medium is therefore a crucial aspect of utilizing this compound in solution-phase applications.

StrategyMechanismExample
Ring Substitution Electronic and steric modificationIntroduction of electron-withdrawing or bulky groups on the Cp rings
Ansa-Architecture Steric protection of the iron centerFormation of ferrocenophanium cations
Counter-Anion Selection Influences solubility and ion-pairingUse of weakly coordinating anions
Solvent Choice Minimizing decomposition pathwaysUse of perfluorinated solvents

Advanced Spectroscopic and Structural Characterization Techniques for Ferrocenium Hexafluorophosphate Systems

Vibrational Spectroscopy Studies (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of ferrocenium (B1229745) hexafluorophosphate (B91526). These methods probe the vibrational modes of the ferrocenium cation ([Fc]+) and the hexafluorophosphate anion (PF6-), providing insights into the compound's structure and bonding.

The vibrational spectrum of the ferrocenium cation is characterized by specific modes associated with the cyclopentadienyl (B1206354) (Cp) rings and their interaction with the central iron atom. Key vibrational bands observed in the electronic absorption spectrum of ferrocenium have been assigned with the aid of Density Functional Theory (DFT) calculations. acs.orgresearchgate.net For instance, the vibrational structure observed in the low-temperature electronic spectrum is attributed to a progression of the lowest energy a1g vibration, which corresponds to the symmetric metal-ligand stretch. researchgate.net

The hexafluorophosphate anion also exhibits characteristic vibrational frequencies. In studies of related organometallic salts, the PF6- anion shows strong, characteristic IR bands. The analysis of these spectral features provides confirmation of the anion's presence and can indicate its symmetry and interaction with the cation in the crystal lattice.

Detailed assignments for vibrational modes in ferrocenium salts have been established through comparative studies and theoretical calculations. researchgate.net These spectroscopic fingerprints are crucial for identifying the compound, assessing its purity, and understanding the subtle structural changes that occur upon oxidation of ferrocene (B1249389) to ferrocenium.

Electronic Absorption Spectroscopy (UV-Vis) for Redox State Monitoring and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for characterizing ferrocenium hexafluorophosphate, particularly for monitoring its redox state and investigating its electronic transitions. The transformation of the diamagnetic, orange ferrocene to the paramagnetic, deep blue ferrocenium cation upon one-electron oxidation is readily observable by UV-Vis spectroscopy. researchgate.netthieme-connect.com

The UV-Vis spectrum of the ferrocenium cation is distinguished by a prominent, albeit weak, absorption band in the visible region, around 615-630 nm. acs.orgresearchgate.net This absorption is responsible for the compound's characteristic blue color. High-resolution spectroscopic studies, including those with mass-selected ions in a neon matrix at 6 K, have resolved this absorption to start at 632.5 nm (approximately 1.96 eV or 15,800 cm⁻¹). acs.orgresearchgate.netacs.org This transition is identified as the 1 ²E₁' ← X ²E₂' transition (assuming D5h symmetry) or the ²E₂g → ²E₁u transition (in D5d symmetry). acs.orgresearchgate.net It is primarily described as a ligand-to-metal charge-transfer (LMCT) band, involving the transfer of an electron from the cyclopentadienyl π orbitals to the iron ion. researchgate.net

The ground state of the ferrocenium cation is characterized as ²E₂g (in D5d symmetry), which arises from the [(e₂g)³(a₁g)²] electronic configuration. researchgate.netresearchgate.net The UV-Vis spectrum provides direct experimental evidence for the energy gap between the ground and excited electronic states. The position and intensity of this absorption band can be monitored in real-time to follow the oxidation of ferrocene to ferrocenium, making UV-Vis spectroscopy a valuable tool for in situ studies of electrochemical and chemical reactions. researchgate.net For example, during the oxidation of ferrocene, the disappearance of the ferrocene absorption peak around 430-440 nm and the simultaneous appearance of the ferrocenium peak at ~615 nm allows for kinetic analysis of the reaction. researchgate.netresearchgate.net

Parameter Value Technique
Absorption Maximum (λ_max)~615-630 nm acs.orgresearchgate.netUV-Vis Spectroscopy
Transition Energy~1.96 eV acs.orgUV-Vis Spectroscopy
Electronic Transition¹ ²E₁' ← X ²E₂' (D5h) acs.orgCASPT2 Calculations
Ground State Configuration²E₂g [(e₂g)³(a₁g)²] researchgate.netEPR & Theory

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Ferrocene Derivatives and Adducts

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in diamagnetic organometallic compounds, its direct application to the paramagnetic this compound is challenging due to significant signal broadening caused by the unpaired electron. researchgate.net However, NMR is indispensable for characterizing the diamagnetic precursor, ferrocene, and its vast array of derivatives and adducts. wikipedia.orgacs.org The data obtained for these related species provide the structural foundation for understanding the ligands and framework of the ferrocenium cation.

For ferrocene and its substituted derivatives, both ¹H and ¹³C NMR spectroscopy provide critical information. In the ¹H NMR spectrum of ferrocene itself, the ten equivalent protons of the two cyclopentadienyl rings appear as a sharp singlet. Upon substitution, this pattern changes predictably. For example, in a monosubstituted ferrocene, the substituted ring typically shows three distinct signals, while the unsubstituted ring remains a singlet. researchgate.net In 1,1'-disubstituted ferrocenes, only two signals are expected if the substituents are identical. stackexchange.com

¹³C NMR is equally powerful. The carbon atoms of the unsubstituted cyclopentadienyl rings in ferrocene derivatives have a characteristic chemical shift. researchgate.net The carbon atom to which a substituent is attached (the ipso-carbon) is significantly shifted, and its chemical shift value is highly sensitive to the electronic nature of the substituent. stackexchange.com For instance, the chemical shifts for substituted ferrocenes can range widely, with δ values covering over 450 ppm in ⁵⁷Fe NMR studies of various derivatives. researchgate.net Two-dimensional NMR techniques like COSY and HETCOR are used to establish connectivity between protons and carbons, confirming structural assignments. researchgate.net

This detailed structural information on ferrocene derivatives is crucial, as these compounds are often the starting materials for, or products of, reactions involving this compound. mdpi.comacs.org

Compound Type Typical ¹H NMR Signals (ppm) Typical ¹³C NMR Signals (ppm)
FerroceneSinglet for all 10 C₅H₅ protons wikipedia.orgSingle peak for all 10 carbons
Monosubstituted FerroceneSinglet for C₅H₅; multiple signals for C₅H₄R researchgate.netSignal for C₅H₅; distinct signals for ipso, ortho, and meta carbons of C₅H₄R stackexchange.com
1,1'-Disubstituted FerroceneMultiple signals for C₅H₄R protonsDistinct signals for ipso, ortho, and meta carbons

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct technique for characterizing the paramagnetic nature of the ferrocenium cation in this compound. The ferrocenium ion is a low-spin d⁵ complex with one unpaired electron (S=1/2), making it EPR active. thieme-connect.com

EPR studies, often conducted at very low temperatures (e.g., 20 K), reveal key information about the electronic structure and the environment of the iron center. researchgate.netresearchgate.net Due to fast spin-lattice relaxation, the EPR signals of ferrocenium are typically very broad and can be difficult to observe at higher temperatures like 77 K. researchgate.netresearchgate.net

The EPR spectrum of the ferrocenium cation is highly anisotropic, characterized by different g-values along different molecular axes. For the unsubstituted [Fe(C₅H₅)₂]⁺ cation, the reported g-values are g∥ ≈ 4.35 and g⊥ ≈ 1.26. researchgate.netresearchgate.net This high degree of anisotropy is a hallmark of its orbitally degenerate ²E₂g ground state. researchgate.netresearchgate.net The interaction between the electron spin and the orbital angular momentum, along with low-symmetry distortions in the crystal, splits the degenerate ground state into two Kramers doublets, giving rise to the observed EPR signal. researchgate.netresearchgate.net EPR spectroscopy confirms the presence of the unpaired electron and provides experimental data that validates the theoretical description of the ferrocenium cation's electronic ground state. It is also a sensitive tool for detecting ferrocenium ions as trace impurities in diamagnetic ferrocene samples. researchgate.net

Parameter Value Significance
Spin State (S)1/2 thieme-connect.comConfirms one unpaired electron
g∥~4.35 researchgate.netresearchgate.netg-tensor component parallel to the principal axis
g⊥~1.26 researchgate.netresearchgate.netg-tensor component perpendicular to the principal axis
Ground State²E₂g researchgate.netresearchgate.netOrbitally degenerate ground state

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment Analysis

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local environment of the iron nucleus in this compound. It provides precise information on the oxidation state, spin state, and site symmetry of the iron atom. radiochem.org

The key parameters derived from a Mössbauer spectrum are the isomer shift (IS, δ) and the quadrupole splitting (QS, ΔEQ). The isomer shift is sensitive to the electron density at the nucleus and is thus indicative of the oxidation state. For ferrocenium salts, the isomer shift is typically in the range of +0.3 to +0.5 mm/s (relative to iron foil), which is characteristic of a low-spin Fe(III) species. radiochem.orgresearchgate.net This contrasts with the larger IS value for diamagnetic Fe(II) in ferrocene.

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. In this compound, a non-zero QS is observed, although it is typically small. researchgate.net Studies on related ferrocenium salts have determined the sign of the QS to be negative. radiochem.org The magnitude of the QS can be influenced by the crystal packing and the dynamics of the cation in the solid state. radiochem.orgresearchgate.net For example, Mössbauer spectra of [Fe(C₅H₅)₂]PF₆ recorded at various temperatures show that the quadrupole-split doublet undergoes a significant decrease in intensity upon heating from 343 K to 355 K, indicating the onset of dynamic processes associated with the cation. researchgate.net

Compound Isomer Shift (IS, δ) (mm/s) Quadrupole Splitting (QS, ΔEQ) (mm/s) Temperature (K)
This compound~0.40 (typical)Small, non-zero researchgate.netRoom Temperature
Ferrocenium Hexafluoroarsenate (M form)~0.400 ± 0.006-0.133 ± 0.012 radiochem.orgRoom Temperature
This compoundSingle doublet observedVaries with temperature researchgate.net120 - 375

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

At room temperature, this compound crystallizes in the monoclinic space group P2₁/c. researchgate.netwikipedia.org The crystal structure reveals well-separated [Fe(C₅H₅)₂]⁺ cations and PF₆⁻ anions. wikipedia.org Structural analyses show that the two cyclopentadienyl rings in the cation are parallel and adopt an eclipsed or nearly eclipsed conformation. The average iron-carbon (Fe-C) bond length is approximately 2.05-2.08 Å. researchgate.netwikipedia.org This is only slightly longer than the Fe-C bond distance in neutral ferrocene, indicating that the oxidation from Fe(II) to Fe(III) has a minor effect on the primary bonding dimensions. wikipedia.orgwikipedia.org

Variable-temperature X-ray diffraction studies have revealed interesting dynamic behavior. Upon heating to 360 K, this compound undergoes a phase transition from the monoclinic structure to a cubic plastic phase. researchgate.net In this high-temperature phase, the ferrocenium cation is dynamically disordered, tumbling in the solid as if it were in solution, and occupies multiple orientations within the lattice. researchgate.net This dynamic disorder is a key feature of its solid-state properties.

Parameter Value (at 299 K) Reference
Crystal SystemMonoclinic researchgate.netwikipedia.org researchgate.netwikipedia.org
Space GroupP2₁/c researchgate.netwikipedia.org researchgate.netwikipedia.org
a (Å)13.408 (6) - 13.429 (3) researchgate.netwikipedia.org
b (Å)9.530 (2) - 9.547 (2) researchgate.netwikipedia.org
c (Å)9.482 (2) - 9.547 (2) researchgate.netwikipedia.org
β (°)93.17 (3) - 93.31 (3) researchgate.netwikipedia.org
Average Fe-C bond length (Å)~2.05 - 2.08 researchgate.netwikipedia.org
High-Temperature Phase (360 K)Cubic researchgate.net researchgate.net

In Situ Spectroelectrochemical Methods for Real-Time Mechanistic Insights

In situ spectroelectrochemical methods combine the molecular specificity of spectroscopy with the real-time control of an electrochemical experiment. These techniques are exceptionally powerful for studying the ferrocene/ferrocenium redox couple, providing direct, time-resolved information on structural and electronic changes as the oxidation state of the iron center is manipulated.

By using an optically transparent electrode within a spectrometer, one can simultaneously record spectroscopic data (e.g., UV-Vis or IR) and electrochemical data (e.g., current vs. potential from cyclic voltammetry). acs.orgnih.gov When studying the oxidation of ferrocene, in situ UV-Vis spectroscopy allows for the real-time monitoring of the decrease in the ferrocene absorption band and the corresponding increase in the characteristic ferrocenium absorption band around 615 nm. researchgate.net This provides direct evidence of the species being generated at the electrode surface at a given potential.

Similarly, in situ infrared spectroelectrochemistry can track changes in the vibrational modes of the molecule during electron transfer. acs.org This can reveal information about changes in bonding and structure upon oxidation. These methods are crucial for confirming the identity of electrochemically generated species, assessing their stability, and elucidating the mechanisms of subsequent chemical reactions. acs.orgnih.gov For example, the reversibility of the spectral changes upon cycling the potential confirms the chemical stability and electrochemical reversibility of the ferrocene/ferrocenium couple, a key reason for its use as an internal standard in electrochemistry. thieme-connect.comwikipedia.org

These techniques have been instrumental in characterizing the electrochemical generation of organometallic species and understanding the factors that control electron transfer at electrode surfaces. acs.orgnih.gov

Electrochemical Investigations and Applications of Ferrocenium Hexafluorophosphate

Cyclic Voltammetry for Electrochemical Characterization and Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of the ferrocene (B1249389)/ferrocenium (B1229745) system. When analyzed by CV, ferrocene exhibits a quasi-reversible, one-electron oxidation to the ferrocenium cation. lancs.ac.ukmdpi.com This process results in a classic "duck-shaped" voltammogram. pineresearch.com The electrochemical reaction is represented as:

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

The key parameters obtained from a cyclic voltammogram are the anodic peak potential (Epa) and the cathodic peak potential (Epc). The formal potential (E°') of the redox couple is typically estimated as the average of the peak potentials (E₁/₂ = (Epa + Epc)/2). pineresearch.com For a reversible one-electron process, the theoretical separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) is approximately 59 mV, although in practice, values between 55 and 65 mV are common for the ferrocene/ferrocenium couple. mdpi.compineresearch.com

The redox potential of the ferrocene/ferrocenium couple is remarkably stable across many non-aqueous solvents, a key reason for its widespread use. electrochem.orgresearchgate.net However, some dependence on the solvent and the supporting electrolyte has been noted. medwinpublishers.comacs.org For instance, in an acetonitrile (B52724) solution containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆), the Fc⁺/Fc couple has a potential of +0.641 V versus the normal hydrogen electrode (NHE). wikipedia.org The redox potential can be intentionally modified by adding substituents to the cyclopentadienyl (B1206354) rings. Electron-withdrawing groups make the oxidation more difficult (more positive potential), while electron-donating groups facilitate it (more negative potential). wikipedia.orgrsc.org

Table 1: Representative Electrochemical Data for the Ferrocene/Ferrocenium Couple

Parameter Typical Value Conditions Reference
Formal Potential (E₁/₂) +0.641 V vs. NHE 0.1 M NBu₄PF₆ in Acetonitrile wikipedia.org
Peak Separation (ΔEp) 55 - 70 mV Non-aqueous solvents pineresearch.comnih.gov

This table presents typical values; actual results may vary based on specific experimental conditions such as solvent, electrolyte, temperature, and electrode material.

Application as a Standard Reference Electrode in Non-Aqueous Electrochemical Systems

The International Union of Pure and Applied Chemistry (IUPAC) recommends the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal reference standard for reporting electrode potentials in non-aqueous solvents. medwinpublishers.com This is particularly crucial when using quasi-reference electrodes (QREs), such as a simple silver wire, whose potential can be unstable and vary between experiments and solvent systems. pineresearch.comwikipedia.org

By adding ferrocene to the solution under study and recording its cyclic voltammogram, the potentials of other analytes can be reported relative to the Fc/Fc⁺ half-wave potential (E₁/₂). pineresearch.com This practice allows for the meaningful comparison of electrochemical data obtained by different researchers under varying conditions, as it anchors the potential scale to a widely accepted standard. pineresearch.commedwinpublishers.com While ferrocene itself is insoluble in water, soluble derivatives can be used for aqueous systems. pineresearch.com

Role as a Supporting Electrolyte in Electrochemical Studies

Ferrocenium hexafluorophosphate can also serve as a supporting electrolyte in certain electrochemical investigations. A supporting electrolyte is an electrochemically inert salt added to the solution to increase its conductivity and minimize the iR drop (potential drop due to solution resistance), ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. This compound has been utilized in this capacity, for instance, in studies involving the electropolymerization of conductive polymers. smolecule.com

Integration in Conductive Materials and Electropolymerization Processes

The redox activity of the ferrocene moiety makes it an attractive component for creating functional, conductive materials. Ferrocene and its derivatives can be incorporated into polymer chains, either as a pendant group or within the main backbone, to form redox-active polymers. wikipedia.orggoogle.commdpi.com These materials have potential applications in sensors, catalysis, and energy storage. nih.gov

This compound can be involved in the electropolymerization process, sometimes acting as the supporting electrolyte. smolecule.com For example, it has been used in the electropolymerization of poly(3-methylthiophene). The resulting polymer films incorporate the ferrocene units, imparting their characteristic electrochemical properties to the material. smolecule.com The reversible oxidation and reduction of the embedded ferrocene centers can modulate the conductivity and other properties of the polymer. google.com

Exploration in Redox-Flow Battery Technologies

Non-aqueous redox-flow batteries (NARFBs) are a promising technology for large-scale energy storage, and ferrocene derivatives are being actively explored as cathode-active materials (catholytes). nih.govelsevierpure.comacs.org The advantages of using ferrocene-based compounds like this compound in NARFBs include their fast and reversible redox kinetics, tunable redox potential, and relatively low cost. lancs.ac.ukacs.org

In a NARFB, the ferrocene catholyte is oxidized to ferrocenium during the charging process and reduced back to ferrocene during discharge. Researchers have synthesized various ferrocene derivatives to improve properties like solubility in organic solvents and to increase the cell voltage, which are critical for enhancing the battery's energy density. acs.orgacs.orgcolumbia.edu While pristine ferrocene has limited solubility, multicore ferrocene derivatives have been developed to achieve much higher concentrations. acs.orgacs.org Studies have demonstrated stable cycling performance in cells utilizing ferrocene-based electrolytes. nih.govcolumbia.edu

Studies on Interfacial Electron Transfer Dynamics at Electrode Surfaces

The ferrocene/ferrocenium redox couple is considered a model system for studying the fundamentals of heterogeneous electron transfer at electrode-electrolyte interfaces. researchgate.netmonash.edu Its behavior is often described as a simple, outer-sphere electron transfer process, meaning the redox center does not directly interact or bond with the electrode surface. researchgate.netrsc.org

The kinetics of this electron transfer are a key area of investigation. The standard heterogeneous electron-transfer rate constant (k⁰) quantifies how quickly electrons are exchanged between the electrode and the ferrocene/ferrocenium species. This rate constant has been measured in various solvents and ionic liquids, often showing a dependency on the viscosity of the medium, as predicted by the Marcus theory of electron transfer. researchgate.netmonash.edu Studies using techniques like large-amplitude Fourier transformed alternating current (FTAC) voltammetry have provided detailed insights into these kinetic parameters. monash.edu Furthermore, investigating ferrocene-terminated self-assembled monolayers on electrode surfaces allows for the study of electron transfer through molecular linkers and helps to understand charge transport in molecular-scale electronic devices. researchgate.netnih.gov

Catalytic Applications and Mechanistic Studies of Ferrocenium Hexafluorophosphate

Ferrocenium (B1229745) Hexafluorophosphate (B91526) as a Lewis Acid Catalyst

While the ferrocenium ion is primarily known for its redox properties, it has been reported to function as a weak Lewis acid. thieme-connect.com In this capacity, it is thought to polarize and activate carbonyl functionalities, facilitating nucleophilic attacks. thieme-connect.com

Ferrocenium hexafluorophosphate has demonstrated efficacy in accelerating carbonyl activation reactions. In the Strecker reaction, which produces α-aminonitriles, the addition of a small amount of this compound catalyzes the reaction between aldehydes or ketones, aromatic amines, and trimethylsilyl (B98337) cyanide, resulting in high yields of the desired products. thieme-connect.com The catalyst is effective for both aliphatic aldehydes and ketones. thieme-connect.com

The aminolysis of epoxides is another reaction catalyzed by the ferrocenium ion. Ferrocenium salts, such as the closely related ferrocenium tetrafluoroborate (B81430), facilitate the ring-opening of epoxides with various amines. thieme-connect.com For instance, cyclopentene (B43876) and cyclohexene (B86901) oxides react with several anilines in the presence of 5 mol% of the catalyst to yield the corresponding amino alcohols in good yields, even at lower temperatures. thieme-connect.com The reaction with aromatic, aliphatic, and cyclic epoxides using aniline (B41778) nucleophiles under solvent-free conditions at room temperature can produce β-amino alcohols with yields ranging from 61-97%. researchgate.net

Table 1: Representative Carbonyl Activation Reactions Catalyzed by Ferrocenium Salts This table is illustrative and based on findings for ferrocenium salt catalysis.

Reaction Type Substrates Catalyst Loading Conditions Product Type Yield Range Reference
Strecker Reaction Aliphatic Aldehydes/Ketones, Aromatic Amines, Trimethylsilyl Cyanide Catalytic Amount - α-Aminonitriles High thieme-connect.com
Aminolysis of Epoxides Cyclohexene Oxide, Anilines 5 mol% Room Temp trans-2-Arylaminocyclohexanols Good thieme-connect.com
Aminolysis of Epoxides Aromatic/Aliphatic/Cyclic Epoxides, Anilines Not Specified Room Temp, Solvent-Free β-Amino Alcohols 61-97% researchgate.net

The catalytic activity of the ferrocenium ion extends to the synthesis of macrocyclic compounds like calixarenes. In the synthesis of para-tert-butylcalixarenes from 4-tert-butylphenol (B1678320) and s-trioxane, ferrocenium tetrafluoroborate has been used as a catalyst. thieme-connect.com This method resulted in a 57% yield of the desired calixarenes and exhibited greater selectivity compared to reactions catalyzed by a traditional Brønsted acid (TsOH), which often produce larger, undesired oligomers. thieme-connect.com While the precise mechanism is not fully elucidated, it is suggested that the process may involve the one-electron oxidation of the phenol (B47542) substrate to a phenoxy radical by the ferrocenium ion. thieme-connect.com

This compound as a One-Electron Oxidant and Redox Catalyst

The most prominent role of this compound in organic synthesis is as a mild, one-electron oxidizing agent. wikipedia.org The ferrocene (B1249389)/ferrocenium redox couple is a standard reference in electrochemistry, with a potential of +0.641 V versus the normal hydrogen electrode in a standard acetonitrile (B52724) solution. wikipedia.org This property allows it to initiate catalytic cycles by abstracting a single electron from a suitable substrate. thieme-connect.com

This compound has been identified as an efficient and inexpensive catalyst for the etherification of tertiary propargylic alcohols. researchgate.netumsl.edu The reaction proceeds via a nucleophilic substitution pathway, where primary and secondary alcohols act as nucleophiles. researchgate.net Typically, these reactions are conducted with a low catalyst loading (e.g., 3 mol%) in a solvent like dichloromethane (B109758) at around 40 °C, using nearly equimolar amounts of the propargylic alcohol and the nucleophilic alcohol. researchgate.net The yields of the resulting propargylic ethers vary, generally ranging from 20% to 90%. researchgate.net Experimental evidence suggests an ionic mechanism, as electron-rich substrates react more rapidly. researchgate.net

Table 2: Etherification of Propargylic Alcohols Catalyzed by this compound Data compiled from studies on the etherification of terminal, tertiary propargylic alcohols.

Propargylic Alcohol Substrate Nucleophilic Alcohol Conditions Isolated Yield Reference
Mixed Aromatic-Aliphatic Primary & Secondary Alcohols 3 mol% [FeCp₂]PF₆, CH₂Cl₂, 40°C 20-90% researchgate.net
Purely Aromatic Primary & Secondary Alcohols 3 mol% [FeCp₂]PF₆, CH₂Cl₂, 40°C Lower than mixed substrates researchgate.net
Cyclobutyl-substituted Primary & Secondary Alcohols Not Specified, 40-45°C, ~16h 40-55% researchgate.net

A notable application of this compound's oxidizing power is the chemoselective oxidation of benzylic amines to their corresponding imines. acs.orgresearchgate.net This transformation can be achieved using as little as 5 mol% of the catalyst, with air serving as the terminal oxidant and water as an environmentally benign solvent. acs.orgresearchgate.net The reaction, which proceeds at a moderate temperature of 65 °C, is believed to be a radical-based oxidation process. researchgate.net This method is practical and scalable, as demonstrated by a successful 10-gram scale reaction of benzylamine, and yields typically fall between 53% and 93%. acs.orgresearchgate.net In electrocatalytic studies, ferrocene derivatives act as effective redox mediators, showcasing an ErCi' (regeneration of the catalyst followed by a chemical step) mechanism that lowers the potential required for the amine oxidation. acs.org

Table 3: Ferrocenium-Promoted Oxidation of Benzyl (B1604629) Amines to Imines This table represents typical results for the aerobic oxidation of various benzyl amines.

Substrate Catalyst Oxidant/Solvent Conditions Yield Range Reference
Benzylic Amines 5 mol% [FeCp₂]PF₆ Air / Water 65 °C 53-93% acs.org, researchgate.net
Benzylamine (10g scale) 5 mol% [FeCp₂]PF₆ Air / Water 65 °C Not specified, but successful acs.org, researchgate.net

The reactivity of the ferrocenium cation also extends to C-H functionalization, particularly involving the ferrocene core itself. The reaction of this compound with certain phosphorus-based nucleophiles (P-OR) can lead to direct C-H functionalization of one of the cyclopentadienyl (B1206354) rings. researchgate.net For example, reactions with reagents like iPr₂P(OMe) and iPr₂P(OEt) result in the formation of ferrocenylphosphonium salts, where a new P-C bond is formed at the cyclopentadienyl ring. researchgate.net This demonstrates the ability of the ferrocenium system to undergo transformations that involve its own C-H bonds. While ferrocenium's role as a one-electron oxidant can initiate radical processes that lead to the functionalization of other organic substrates, its application as a direct catalyst for intermolecular C-H activation on external molecules is a developing area. thieme-connect.comresearchgate.net

Intramolecular Cyclization Reactions (e.g., Alkenylmalonic Esters, Diols)

This compound has demonstrated catalytic activity in the intramolecular cyclization of diols to yield five-membered tetrahydrofuran (B95107) derivatives. umsl.edu Research has shown that various iron-based compounds, including ferrocenium salts, can effectively catalyze these reactions. umsl.edumdpi.com

In a comparative study, this compound was one of the catalysts used for the cyclization of several 1,4-diols. umsl.edu The reactions were typically conducted at 45 °C in dichloromethane (CH₂Cl₂) with a 10 mol% catalyst loading over 72 hours. umsl.edu Cyclization was successfully observed for all tested diols, highlighting the catalyst's effectiveness in promoting this transformation. umsl.edu The proposed mechanism for these dehydrative cyclizations involves the ferrocenium cation acting as a Lewis acid to activate a hydroxyl group, facilitating its departure as a water molecule and enabling the subsequent ring closure by the remaining hydroxyl group. mdpi.com This process may proceed through a carbocation intermediate or a species where the C–OH bond is polarized by the ferrocenium cation. mdpi.com

Table 1: Ferrocenium-Catalyzed Dehydrative Cyclization of Diols This table is representative of typical reactions described in the literature. umsl.edumdpi.com

Application in Cross-Coupling and Polymerization Reactions

The unique redox and Lewis acidic properties of the ferrocenium cation have led to its application in both cross-coupling and polymerization reactions. researchgate.net While ferrocene itself is widely functionalized via metal-catalyzed cross-coupling reactions like Suzuki, Negishi, and Stille couplings, the ferrocenium cation often acts as an initiator or a component in redox-switchable catalytic systems. torontomu.ca

In polymerization, ferrocenium derivatives are key to redox-switchable ring-opening polymerization (ROP). nih.gov This technique allows for the synthesis of complex copolymers by controlling the catalyst's oxidation state. nih.gov The ferrocene/ferrocenium couple can be used to turn the catalytic activity "on" and "off," enabling the sequential polymerization of different monomers to create block copolymers with precisely controlled microstructures. nih.gov

Development of Redox-Switchable Catalysis Systems

Redox-switchable catalysis is a sophisticated strategy that allows for in-situ control over a catalyst's activity by altering the oxidation state of a redox-active component, such as a ferrocenyl group integrated into the catalyst's structure. mdpi.comnih.gov The ferrocene/ferrocenium system is ideal for this purpose due to its reversible one-electron redox behavior. unizar.es

By oxidizing the ferrocene moiety to a ferrocenium cation, the electronic properties of the catalyst can be dramatically altered. mdpi.com This change in electron density around the active metal center can switch the catalyst's activity on or off, or even change its selectivity for different substrates or reactions. mdpi.comunizar.es For example, a ferrocene-functionalized palladium NHC (N-heterocyclic carbene) complex has been used as a redox-switchable catalyst for the cross-coupling of arylboronic acid and acetic anhydride. rsc.org In some gold(I)-catalyzed cyclizations, the oxidation of a ferrocenyl-phosphine ligand to its ferrocenium form acts as a catalytic "switch on," significantly increasing the reaction rate. unizar.es This control allows for temporal regulation of the catalytic process, a feature that mimics biological systems. nih.gov

Glycosylation Reactions for Oligosaccharide Synthesis

Ferrocenium complexes, including those with hexafluorophosphate or tetrafluoroborate anions, have been introduced as a new class of promoters for O-glycosylation reactions, a critical step in the chemical synthesis of complex carbohydrates and oligosaccharides. nih.govrsc.orgnih.gov These ferrocenium-based systems are used to activate glycosyl halide donors for coupling with glycosyl acceptors. nih.gov

In these reactions, the ferrocenium salt acts as a promoter, likely through its Lewis acidic character, to facilitate the departure of the halide leaving group from the anomeric position of the glycosyl donor. nih.gov This generates a reactive intermediate, possibly an oxocarbenium ion, which is then attacked by a hydroxyl group of the acceptor molecule to form the glycosidic linkage. nih.gov Studies using glycosyl chlorides and fluorides as donors with protected glucose acceptors have yielded the desired disaccharides in yields ranging from 10% to 95%. nih.gov The stereoselectivity of the reaction (the ratio of α to β anomers) is variable. nih.gov The efficiency of the reaction can be hampered by the affinity of the iron center for the numerous oxygen atoms present in both the donor and acceptor, which can lead to non-productive complexation and necessitate higher promoter loadings of 40 to 70 mol%. nih.gov

Table 2: Ferrocenium-Promoted Glycosylation This table summarizes representative findings on the use of ferrocenium promoters in glycosylation. nih.gov

Mechanistic Investigations of Ferrocenium-Catalyzed Processes

Understanding the reaction mechanisms of ferrocenium-catalyzed processes is crucial for optimizing reaction conditions and expanding their synthetic utility. researchgate.net The ferrocenium cation can operate through distinct mechanistic pathways, primarily involving radical or ionic intermediates, owing to its dual nature as a one-electron oxidant and a Lewis acid. mdpi.com

Probing Radical Mechanism Pathways

The ability of the ferrocenium cation to act as a one-electron oxidant makes radical pathways a plausible mechanism in many of its catalytic reactions. mdpi.com For instance, in certain cross-coupling reactions, a proposed mechanism involves the ferrocenium cation generating a radical intermediate from one of the substrates. mdpi.com This radical can then proceed through a series of steps to form the final product, while the ferrocenium is reduced to ferrocene, which is then re-oxidized to continue the catalytic cycle. mdpi.com

Mechanistic studies involving radical traps are often employed to confirm the presence of radical intermediates. researchgate.net In some ferrocene-involved oxidation reactions, the mechanism is believed to proceed via Fenton-like chemistry, where the iron center facilitates the generation of highly reactive hydroxyl radicals (·OH) from oxidants like hydrogen peroxide. mdpi.com While powerful, the non-selective nature of these radicals can limit their applicability in fine chemical synthesis. mdpi.com

Elucidating Ionic Mechanism Pathways

Ionic pathways are frequently invoked to explain the reactivity of this compound, particularly in reactions where it functions as a Lewis acid catalyst. mdpi.comresearchgate.net The positive charge on the iron atom enhances the acidity of the complex, allowing it to activate substrates, especially those containing heteroatoms like oxygen. mdpi.com

In the dehydrative cyclization of diols and glycosylation reactions, the proposed mechanism involves the coordination of the ferrocenium cation to a hydroxyl group. mdpi.comnih.gov This coordination polarizes the C-O bond, facilitating the departure of water or a leaving group and generating a carbocation (oxocarbenium ion in the case of glycosylation). mdpi.comnih.gov This electrophilic intermediate is then trapped by an internal or external nucleophile to form the product. mdpi.comnih.gov Electrochemical studies, such as cyclic voltammetry, are essential for characterizing the redox behavior of the ferrocene/ferrocenium couple, which is fundamental to its ability to initiate these electron-transfer-driven ionic processes. mdpi.comresearchgate.net The stability and formal potential of the ferrocenium cation are key parameters that influence its catalytic activity in these ionic pathways. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

Impact of Counter-Anions on Catalytic Activity

In a comparative study investigating the stability of various ferrocenium salts in a dichloromethane solution, significant differences were observed. rawdatalibrary.netumsl.eduresearchgate.net The stability, measured by decomposition rate constants, was found to be highly dependent on the counter-anion. rawdatalibrary.netumsl.edu For instance, in the nucleophilic substitution of a tertiary propargylic alcohol, a distinct counter-ion dependency on the catalytic activity was noted. rawdatalibrary.netumsl.eduresearchgate.net While this compound ([Fc]PF₆) is a commonly used catalyst, other salts have shown superior performance in specific reactions.

In the ring-opening of epoxides with alcohols, ferrocenium tetrafluoroborate ([Fc]BF₄) was reported to be a more effective catalyst than this compound ([Fc]PF₆). mdpi.com The choice of counter-anion can also be critical for ensuring solubility in specific solvent systems. For reactions conducted in apolar solvents, where this compound has poor solubility, salts with more lipophilic anions such as trifluoromethanesulfonimide or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) are recommended to ensure the catalyst remains in the solution phase. thieme-connect.com

The stability of the ferrocenium salt, which is influenced by the counter-anion, is a key factor as catalyst decomposition negatively impacts catalytic activity. rawdatalibrary.netresearchgate.net Studies have determined the decomposition rate constants for a series of ferrocenium salts, revealing that ferrocenium chloride ([Fc]Cl) was the most stable complex in dichloromethane. rawdatalibrary.netumsl.edu This highlights that the selection of the counter-anion is a critical parameter for optimizing catalytic outcomes. rawdatalibrary.net

Ferrocenium SaltObserved Effect on Catalytic Activity/StabilitySpecific Application ExampleCitation
Ferrocenium tetrafluoroborate ([Fc]BF₄)Higher PerformanceRing-opening of epoxides mdpi.com
This compound ([Fc]PF₆)Standard/Lower PerformanceRing-opening of epoxides mdpi.com
Ferrocenium chloride ([Fc]Cl)Most StableGeneral stability study in CH₂Cl₂ rawdatalibrary.netumsl.edu
Ferrocenium salts with lipophilic anions (e.g., BARF)Improved SolubilityReactions in apolar solvents thieme-connect.com

Influence of Solvent Systems on Catalytic Performance

The choice of solvent is a critical parameter that significantly affects the catalytic performance of this compound, primarily by influencing the stability of the ferrocenium cation. mdpi.comnih.gov The ferrocenium cation is susceptible to decomposition in solution, a factor that can limit its catalytic efficiency. researchgate.netmdpi.com This instability is particularly pronounced in certain chlorinated solvents, especially under aerobic conditions. nih.govmdpi.com

Research has shown that the solvent system can be manipulated to enhance both the stability and activity of the catalyst. The use of perfluorinated solvents has been demonstrated to slow the decomposition of the ferrocenium cation and increase its catalytic activity. mdpi.com A notable example is the use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a cosolvent, which has been found to both slow the decomposition of ferrocenium cations and boost their catalytic activity in the nucleophilic substitution of propargylic alcohols. rawdatalibrary.netumsl.eduresearchgate.net

The solubility of this compound is another key consideration. It is generally soluble in polar organic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF). mdpi.com However, its solubility is poor in apolar solvents. thieme-connect.com The stability of ferrocenium salts also varies across different polar solvents; they are reported to be stable in acetonitrile and dichloromethane but undergo slow reduction to ferrocene in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com

The nature of the solvent can also mediate the interaction between the catalyst and other species in the reaction mixture. In a study using acetonitrile (CH₃CN) as the solvent, the stability of the ferrocenium cation was observed to be lower in the presence of n-butanol compared to methanol (B129727). nih.gov This was rationalized by the hypothesis that methanol is better solvated by the acetonitrile, reducing its nucleophilic attack on the cation. nih.gov In some cases, even water has been successfully employed as a solvent, such as in the ferrocenium-promoted oxidation of benzylic amines, highlighting the versatility of the catalytic system under specific conditions. mdpi.com

Solvent/CosolventObserved Effect on Ferrocenium CatalystReaction ContextCitation
Dichloromethane (CH₂Cl₂)Stable, Common SolventEtherification of propargylic alcohols, general stability studies rawdatalibrary.netresearchgate.net
Acetonitrile (CH₃CN)StableGeneral stability studies thieme-connect.comnih.gov
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)Increases Activity & StabilityNucleophilic substitution of propargylic alcohols rawdatalibrary.netumsl.eduresearchgate.net
Perfluorinated SolventsIncreases Activity & StabilityGeneral observation mdpi.com
Water (H₂O)Viable for Specific ReactionsOxidation of benzylic amines mdpi.com
Ethereal Solvents (e.g., THF)Slow Reduction of CatalystGeneral stability observation thieme-connect.com
DMF, DMSOSlow Reduction of CatalystGeneral stability observation thieme-connect.com
Chlorinated Solvents (aerobic)Low StabilityGeneral stability observation nih.govmdpi.com

Theoretical and Computational Chemistry Studies of Ferrocenium Hexafluorophosphate

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to understand the stability and reactivity of molecules like ferrocenium (B1229745) hexafluorophosphate (B91526).

Electronic Structure: DFT calculations have been instrumental in characterizing the electronic ground state of the ferrocenium cation. Studies have shown that the eclipsed (D5h) conformation of ferrocene (B1249389) is lower in energy than the staggered (D5d) conformer, and the room-temperature solution spectrum of ferrocene is dominated by the D5h form. researchgate.net The accuracy of DFT functionals can be influenced by spin contamination, which tends to more significantly affect methods with a higher Hartree-Fock exchange component. nih.gov This is a known consideration for the ferrocenium cation. nih.gov

Stability: The stability of ferrocenium hexafluorophosphate has been a subject of both experimental and computational inquiry. The ferrocenium cation itself is known to have limited stability in solution, particularly in chlorinated solvents and under aerobic conditions, where it can decompose. mdpi.com Computational studies have explored how modifications, such as creating bridged ferrocenophane structures, might enhance stability. mdpi.com DFT calculations can predict the stability of metalloporphyrin complexes by analyzing global chemical reactivity descriptors like chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). nih.gov Generally, a larger HOMO-LUMO gap suggests greater stability. nih.gov

Reactivity: DFT is used to predict the reactivity of complexes. For instance, in the context of metalloporphyrins, DFT calculations can help predict which complexes will be more stable and less reactive. nih.gov In catalytic applications, DFT can model reaction mechanisms and the energetics of catalytic intermediates, providing insights into why certain catalysts are more active than others. mdpi.com For example, it was found that while bridging the cyclopentadienyl (B1206354) rings in ferrocenium can increase stability, it may concurrently decrease catalytic activity in propargylic substitution reactions. mdpi.com

DFT Functionals and Their Performance in Predicting Electrochemical Properties
DFT FunctionalPerformance NotesReference
M06Performs well in predicting thermodynamics of electrochemical reactions. nih.gov
PBEPerforms well in predicting thermodynamics of electrochemical reactions. nih.gov
B3LYPGives better results for absolute redox potentials compared to TPSS. nih.gov
TPSSBetter for relative redox potentials than B3LYP. nih.gov

Quantum Chemical Calculations for Predicting Reduction Potentials

The ferrocene/ferrocenium (Fc/Fc+) redox couple is a widely used standard in electrochemistry, with a standard reduction potential of +0.641 V in acetonitrile (B52724). Quantum chemical calculations offer a powerful means to predict these reduction potentials from first principles.

A common approach involves using DFT to calculate the free energy difference between the oxidized (ferrocenium) and reduced (ferrocene) species in solution. The accuracy of these predictions depends on several factors, including the choice of DFT functional, basis set, and the model used to account for solvation effects.

Studies have shown that with appropriate calibration, quantum mechanical cluster calculations in a continuum solvent can reproduce experimental redox potentials for iron-sulfur clusters to within 0.33 V. mdpi.com For the Fc/Fc+ system, the reorganization energy (λ), which is a key parameter in electron transfer theory, has been calculated using DFT. The total reorganization energy was found to be 0.30 eV, with the inner-sphere reorganization energy (λi) contributing 0.02 eV and the outer-sphere reorganization energy (λo) contributing 0.28 eV. acs.org

Calculated Reorganization Energies for the Fc/Fc+ System
ParameterValue (eV)Reference
Total Reorganization Energy (λ)0.30 acs.org
Inner-Sphere Reorganization Energy (λi)0.02 acs.org
Outer-Sphere Reorganization Energy (λo)0.28 acs.org

Molecular Dynamics (MD) Simulations in Solid-State and Solution-Phase Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into the dynamic behavior of this compound in both the solid state and in solution.

In the solid state, MD simulations have been used to study the phase transitions of this compound. researchgate.net A notable first-order phase transition occurs at 347 K. researchgate.net Below this temperature, the cyclopentadienyl rings of the ferrocenium cation rotate rapidly about their C5 axes. researchgate.net Above the transition, the entire ferrocenium cation begins to tumble isotropically, as if it were in solution. researchgate.net This dynamic disorder involves the ferrocenium cation occupying twelve different orientations, while the PF6⁻ anion is disordered among four orientations. researchgate.net

MD simulations are also employed to study the behavior of ions in solution, which is crucial for understanding its role as an electrolyte and in electrochemical applications. These simulations can model ion pairing, solvation structures, and transport properties. In the context of enzyme catalysis, combined quantum mechanics/molecular mechanics (QM/MM) methods, which often incorporate MD, are used to model the dynamic interactions between a substrate and the active site of an enzyme. nih.gov

Analysis of Metal-Ligand Bonding and Orbital Interactions

The nature of the bonding between the iron center and the cyclopentadienyl (Cp) ligands in this compound is a key determinant of its electronic structure and reactivity. Computational methods allow for a detailed analysis of these interactions.

In organometallic complexes, ligand field theory is applied to understand the splitting of the metal d-orbitals due to the surrounding ligands. youtube.com For a metallocene like ferrocene, the interaction of the iron d-orbitals with the π-system of the Cp rings leads to a specific molecular orbital diagram. Upon oxidation to ferrocenium, an electron is removed from the highest occupied molecular orbital (HOMO), which alters the metal-ligand bonding.

Computational analysis can quantify the contributions of sigma (σ) and pi (π) bonding. youtube.com The symmetry of the orbitals plays a crucial role; for example, in an octahedral field, the dxy, dxz, and dyz orbitals form the t2g set, while the dz² and dx²-y² orbitals form the eg set. youtube.com In ferrocene, the relative energies of these orbitals determine its electronic properties. The analysis of these orbital interactions is fundamental to understanding the electronic spectra and magnetic properties of this compound.

Computational Modeling of Reaction Mechanisms and Catalytic Intermediates

This compound can act as a catalyst in various organic reactions, such as the etherification of propargylic alcohols. smolecule.com Computational modeling is a powerful tool to elucidate the mechanisms of these reactions and to characterize the structure and energetics of transient catalytic intermediates.

By combining DFT with methods to model reaction pathways, researchers can map out the entire catalytic cycle. This involves identifying the transition states connecting reactants, intermediates, and products. For example, in a proposed catalytic cycle, the ferrocenium cation might activate a substrate, undergo a chemical transformation, and then be regenerated. Computational modeling can provide the free energy profile of this cycle, identifying the rate-determining step.

QM/MM methods are particularly useful for modeling enzymatic reactions where the catalyst is part of a large protein. nih.gov These methods treat the reactive center with a high level of quantum mechanical theory while the surrounding protein environment is modeled with more computationally efficient molecular mechanics force fields. nih.gov This approach has been used to study enzymes like triosephosphate isomerase, providing detailed insights into the catalytic cycle. nih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., TD-DFT for UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including the UV-Vis absorption spectrum of this compound.

TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. nih.gov The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For complex systems, it is often necessary to benchmark different computational protocols against experimental data. mdpi.com

For viologen salts, a TD-DFT protocol was developed that, after a simple linear scaling, could predict the absorption maximum of the charge-transfer band with high accuracy. mdpi.com Similar approaches can be applied to this compound to assign its characteristic absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. However, it's noted that TD-DFT may have limitations in accurately predicting the low-wavelength region of spectra for certain classes of compounds like polyoxometalates. researchgate.net

TD-DFT Protocols for UV-Vis Spectra Prediction
SystemRecommended ProtocolKey FindingReference
Viologen SaltsTD-DFT = M06-2X(PCM)/6-31+G(d,p)//B3LYP-D3(PCM)/6-31G+(d,p)A linear correlation allows for the prediction of λmax with an empirical correction. mdpi.com
Tris(β-diketonato)iron(III) ComplexesValidation using various functionals and basis sets against [Fe(acac)3].Red-shift observed with increasing aromaticity is computationally verifiable. nih.gov
Lindqvist PolyoxometalatePBE0 with scalar relativistic corrections and continuum solvent model.Fair agreement with experimental data down to 200 nm. researchgate.net

Ab Initio Kinetics of Electrochemical Reactions

Beyond thermodynamics, computational methods can also probe the kinetics of electrochemical reactions, such as the electron transfer between ferrocene and ferrocenium. Ab initio methods, which are based on first principles without empirical parameters, can be used to model the rates of these processes.

The Marcus-Hush model is a cornerstone of electron transfer theory and can be parameterized using data from ab initio calculations. nih.gov This model allows for the calculation of the activation energy for electron transfer, which is composed of both inner-sphere and outer-sphere reorganization energies. acs.org

For the ferrocene/ferrocenium system, DFT calculations can provide the necessary inputs for the Marcus-Hush model, such as the reorganization energies and the free energy change of the reaction. nih.govacs.org This allows for the prediction of electron transfer rates and the simulation of cyclic voltammograms, providing a direct link between theoretical calculations and experimental electrochemical measurements. nih.gov A study developing a computational electrode model successfully used this approach to obtain activation energies for a series of reference reactions, including the Fc/Fc+ couple. nih.gov

Advanced Topics in Ferrocenium Hexafluorophosphate Research

Charge Transfer Complexes and Intervalence Transfer Studies

Ferrocenium (B1229745) hexafluorophosphate (B91526), as a stable salt of the ferrocenium cation, is a key compound in the study of charge transfer (CT) complexes and intervalence charge transfer (IVCT) phenomena. In CT complexes, the ferrocenium cation can act as an electron acceptor. These complexes often exhibit unique photophysical properties that are distinct from the individual donor and acceptor molecules. Research into ferrocene-based CT complexes has shown that the molecular stacking and alignment of the donor and acceptor units significantly influence their properties, including near-infrared (NIR) absorption, which is crucial for applications in materials science.

Intervalence transfer, the transfer of an electron between two metal centers in different oxidation states, is a fundamental process in chemistry. The ferrocene (B1249389)/ferrocenium redox couple is a classic system for studying IVCT. In molecules containing multiple ferrocene units, partial oxidation can lead to mixed-valence species where a ferrocenyl (Fe) and a ferroceniumyl (Fe) unit coexist. The electronic interaction between these centers can be probed by spectroelectrochemical studies, which often reveal characteristic IVCT bands in the near-infrared region. chemrxiv.orgacs.org The intensity and energy of these bands provide valuable information about the degree of electronic coupling between the redox sites. Studies on tetra(ferrocenylaryl) complexes have demonstrated that the central atom linking the ferrocenyl units plays a crucial role in mediating this electronic communication. chemrxiv.orgacs.org

Table 1: Spectroscopic Data for Intervalence Charge Transfer in Ferrocene-Containing Dimers

Compound ClassCounterionSolventIVCT Band Maximum (nm)
Doubly Boron-Bridged Diferrocene CationPF(_6)CH(_2)Cl(_2)~1500-1700
Doubly Boron-Bridged Diferrocene CationSbF(_6)CH(_2)Cl(_2)~1500-1700
Doubly Boron-Bridged Diferrocene CationI(_5)CH(_2)Cl(_2)~1500-1700
Doubly Boron-Bridged Diferrocene CationB(C(_6)F(_5))(_4)CH(_2)Cl(_2)~1500-1700

Data synthesized from research findings on mixed-valence diferrocene complexes. researchgate.net

Host-Guest Chemistry and Supramolecular Assembly Incorporating Ferrocenium Units

The unique molecular shape, size, and redox-switchable properties of the ferrocenyl group make it an excellent component for host-guest chemistry and the construction of supramolecular assemblies. rsc.org While much of the research focuses on the neutral ferrocene unit, the reversible oxidation to the ferrocenium cation, facilitated by reagents like ferrocenium hexafluorophosphate, introduces a powerful tool for controlling the assembly and disassembly of these complex structures. The change in charge, from neutral to +1, dramatically alters the electrostatic and hydrophobic properties of the ferrocene unit, thereby influencing its interactions with host molecules or other components of a supramolecular system. rsc.org

For instance, the ferrocene moiety can be encapsulated within the cavity of various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. The stability of these host-guest complexes can be modulated by the oxidation state of the iron center. Oxidation to the ferrocenium cation can either strengthen or weaken the binding, depending on the nature of the host and the solvent system. This redox-dependent binding and unbinding has been harnessed to create molecular switches and machines.

In supramolecular polymers and gels, the incorporation of ferrocene units allows for redox-responsive materials. The oxidation of ferrocene to ferrocenium can trigger changes in the polymer chain conformation or the cross-linking of the gel network, leading to macroscopic changes in the material's properties. These "smart" materials have potential applications in areas such as controlled drug release and chemical sensing.

Emerging Applications in Sustainable Chemistry and Green Synthesis Principles

This compound is finding increasing utility in sustainable chemistry and green synthesis, primarily due to its role as a mild, one-electron oxidizing agent and a catalyst that can operate under environmentally benign conditions. researchgate.net Its application aligns with several principles of green chemistry, including catalysis, atom economy, and the use of less hazardous chemical syntheses.

As a catalyst, this compound can promote a variety of organic transformations, often with high efficiency and selectivity, reducing the need for stoichiometric reagents that generate significant waste. researchgate.net For example, it has been shown to catalyze propargylic substitution reactions, offering a more sustainable alternative to traditional methods that may employ harsher catalysts or require more energy-intensive conditions. researchgate.netmdpi.com The catalytic cycle often involves the reversible Fe(III)/Fe(II) redox couple, allowing the catalyst to be regenerated and used in small quantities. wikipedia.orgwikipedia.org

The use of ferrocenium salts as oxidizing agents in organic synthesis also contributes to greener chemical processes. wikipedia.orgwikipedia.org The reduced product, ferrocene, is a stable and relatively non-toxic compound that can be easily separated from the reaction mixture and potentially re-oxidized for reuse, embodying the principle of recycling. wikipedia.orgwikipedia.org This is in contrast to many traditional oxidizing agents that produce hazardous byproducts.

Table 2: Examples of Reactions Catalyzed by this compound

Reaction TypeSubstratesConditionsKey Advantage
Etherification of Propargylic AlcoholsTertiary propargylic alcohols, primary and secondary alcohols3 mol% catalyst, CH(_2)Cl(_2), 40 °CMild conditions, equimolar reactants
Asymmetric EpoxidationOlefins-Catalytic, potential for high enantioselectivity
CarbonylationNitroaromatic compounds-Use of a non-precious metal catalyst

This table is based on documented catalytic applications of ferrocenium salts. researchgate.net

Role in Biosensor Development and Enzymatic Redox Mediation

The ferrocene/ferrocenium redox couple is a cornerstone in the development of electrochemical biosensors due to its well-behaved and reversible electrochemistry. mdpi.comnih.gov Ferrocene and its derivatives are widely used as redox mediators, shuttling electrons between an enzyme's active site and an electrode surface. researchgate.net This process is fundamental to the operation of many amperometric biosensors, which measure the current produced by the enzymatic reaction.

In a typical glucose biosensor, for example, the enzyme glucose oxidase (GOx) catalyzes the oxidation of glucose. A ferrocene-based mediator, in its oxidized ferrocenium form, can accept electrons from the reduced form of the enzyme (FADH(_2)), regenerating the active form of the enzyme (FAD). The resulting neutral ferrocene is then re-oxidized at the electrode surface, generating a current that is proportional to the glucose concentration. The stability and tunable redox potential of substituted ferrocenes allow for the design of mediators with optimal properties for specific enzyme systems. nih.gov

The incorporation of ferrocenium units into polymers has led to the development of redox-active films for enzyme immobilization. researchgate.net These "wired" enzyme electrodes can exhibit enhanced electron transfer rates and improved operational stability. Research has explored how the length of the spacer connecting the ferrocene mediator to the polymer backbone affects the electrochemical and enzymatic response, demonstrating that fine-tuning the molecular architecture of the redox polymer is crucial for optimizing biosensor performance. researchgate.net The development of ferrocene-based receptors also allows for the electrochemical sensing of ions and small molecules through changes in the ferrocene/ferrocenium redox potential upon guest binding. nih.gov

Investigation of Molecular Dynamics in the Solid State

The solid-state behavior of this compound is characterized by fascinating molecular dynamics, which have been extensively studied using techniques such as solid-state H NMR, Fe Mössbauer spectroscopy, and single-crystal X-ray diffraction. researchgate.netacs.org These studies have revealed that the ferrocenium cation is not static in the crystal lattice but undergoes significant rotational motion.

At room temperature, this compound crystallizes in a monoclinic space group (P2(_1)/c). researchgate.net However, upon heating, it undergoes a first-order phase transition at 347 K to a high-temperature plastic phase with a cubic crystal structure. researchgate.net In this plastic phase, the ferrocenium cation exhibits remarkable dynamic disorder, tumbling in the solid as if it were in solution. researchgate.net This transition is accompanied by a significant increase in entropy. researchgate.net

Detailed analysis of the crystallographic data indicates that in the high-temperature phase, the ferrocenium cations are disordered over multiple orientations. researchgate.netacs.org Concurrently, the hexafluorophosphate anions also exhibit dynamic disorder, occupying several different orientations. researchgate.net The correlated motion of the cations and anions is a key feature of the molecular dynamics in this phase. These dynamic processes are crucial for understanding the physical properties of this compound in the solid state, including its thermal behavior and conductivity.

Table 3: Crystallographic Data for this compound

ParameterRoom Temperature Phase (299 K)High-Temperature Phase (360 K)
Crystal SystemMonoclinicCubic
Space GroupP2(_1)/cPm(\overline{3}) (possible)
a (Å)13.4086.806
b (Å)9.5306.806
c (Å)9.4826.806
β (°)93.1790
Cation DynamicsFour unique orientationsDynamic disorder between twelve orientations
Anion DynamicsOne orientationDynamic disorder between four orientations

Data sourced from solid-state structural studies. researchgate.netacs.org

Conclusion and Future Research Directions

Recapitulation of Major Academic Contributions of Ferrocenium (B1229745) Hexafluorophosphate (B91526)

Ferrocenium hexafluorophosphate, the one-electron oxidation product of ferrocene (B1249389), has established itself as a cornerstone reagent in organometallic and synthetic chemistry. nih.gov Its primary academic contribution lies in its role as a mild and selective single-electron oxidizing agent. wikipedia.org The ferrocene/ferrocenium redox couple is well-behaved and reversible, which has led to its adoption as an internal standard in electrochemistry for calibrating redox potentials in non-aqueous solvents. nih.govwikipedia.org

Beyond its utility as a stoichiometric oxidant, this compound has been extensively developed as a catalyst. It functions effectively as a Lewis acid catalyst for a variety of organic transformations, including the Strecker and Mannich reactions, as well as the ring-opening of epoxides. researchgate.netthieme-connect.com Furthermore, its ability to participate in both electron and hole catalysis has been exploited in numerous redox-catalyzed reactions. researchgate.netthieme-connect.com In these catalytic cycles, the ferrocenium ion is often generated in situ and serves as an electron shuttle, being regenerated by a terminal oxidant like air. nih.gov This catalytic versatility, combined with its stability and ease of handling compared to other reagents like water-sensitive iron(III) chloride, has cemented its place as a valuable tool for synthetic chemists. researchgate.net

Table 1: Selected Academic Contributions and Applications of this compound

Contribution Category Specific Application Key Features References
Electrochemistry Internal Reference Standard Reversible, well-defined Fc+/Fc redox couple (~+0.64 V vs. NHE). nih.govwikipedia.org
Stoichiometric Reagent One-Electron Oxidant Mild and selective oxidation; reduced ferrocene product is inert and easily separated. wikipedia.orgnih.gov
Catalysis Lewis Acid Catalyst Promotes reactions like aminolysis of epoxides, Strecker reaction, and Friedel-Crafts alkylations. researchgate.netthieme-connect.commdpi.com
Catalysis Redox Catalyst Used in oxidative reactions, such as the chemoselective oxidation of benzylic amines to imines. nih.govmdpi.com
Catalysis Polymerization Reactions Acts as a redox catalyst or initiator in various polymerization processes, including ATRP. researchgate.netnsf.gov

Persistent Challenges and Open Questions in Ferrocenium Research

Despite its widespread use, significant challenges persist in the application of this compound. A primary limitation is the moderate stability of the ferrocenium cation in solution. mdpi.commdpi.com It is known to be susceptible to decomposition, particularly in chlorinated solvents or under aerobic conditions, which can limit its efficiency and durability in catalytic systems. mdpi.commdpi.com This instability has even been harnessed synthetically in reactions like the Diels-Alder cycloaddition, where the decomposition of the ferrocenium cation generates cyclopentadienol. researchgate.netacs.org

A major open question in ferrocenium catalysis is the identity of the true catalytically active species. mdpi.com There is ongoing investigation into whether the ferrocenium cation itself is the catalyst or if its decomposition products are responsible for the observed reactivity. mdpi.com The correlation between the oxidation state of the ferrocene core and the resulting catalytic activity is often system-specific and not fully understood. mdpi.com For instance, the efficiency of certain redox-switchable catalysts can vary depending on whether the ferrocenyl ligand is in its oxidized or reduced state, and the underlying reasons for this behavior remain unclear, necessitating further mechanistic investigation. mdpi.com Improving the durability and robustness of these catalytic systems under operational conditions remains a key challenge for broader applicability. mdpi.commdpi.com

Prospective Avenues for Future Research and Development

A promising direction for future research is the rational design of new ferrocenium-based catalysts with improved properties. One strategy involves introducing a bridge between the two cyclopentadienyl (B1206354) (Cp) rings to form "ferrocenophanes." mdpi.com It is hypothesized that this structural constraint could stabilize the complex, slowing or blocking decomposition pathways and leading to more robust catalysts. mdpi.com However, initial studies on ferrocenophanium cations have shown that while stability may be moderately increased, catalytic activity in some reactions is decreased, indicating a complex interplay between stability and reactivity that requires further exploration. mdpi.com

Another approach is the modification of the cyclopentadienyl rings with electron-withdrawing substituents. mdpi.comrsc.org This can tune the Lewis acidity and the redox potential of the ferrocenium cation, potentially leading to catalysts with enhanced reactivity. nih.govmdpi.com While this strategy has been explored, its application in synthetic organic chemistry remains relatively untapped and could provide access to a new class of more potent Lewis acidic catalysts. mdpi.com The development of chiral ferrocene derivatives, such as those incorporating a 4-(dimethylamino)pyridine (DMAP) skeleton, also represents a frontier for developing new asymmetric nucleophilic catalyst systems. nih.gov

The unique reactivity of this compound continues to enable its application in an expanding array of synthetic transformations. While it is well-established in oxidations and as a Lewis acid, its use in more complex and novel reaction manifolds is a key area for future development. Recent research has demonstrated its utility as a catalyst in propargylic substitution reactions and the etherification of propargylic alcohols. mdpi.comumsl.edu

Further exploration is warranted in cross-dehydrogenative coupling (CDC) reactions, Friedel-Crafts alkylations, reductive etherifications, and various cyclization reactions. nih.govthieme-connect.commdpi.com For example, it has been used to mediate oxidative bicyclization under significantly milder conditions than previously possible. nih.gov Its role in promoting Diels-Alder reactions via the in-situ generation of cyclopentadienol from the decomposition of the ferrocenium salt provides a unique synthetic pathway to complex scaffolds like 7-norbornenol derivatives. acs.org Expanding the scope of these and other reactions, such as the synthesis of calixarenes and various heterocycles, will continue to be a fruitful avenue of research. thieme-connect.com

Table 2: Representative Synthetic Transformations Catalyzed by this compound

Reaction Type Substrate Example Product Type Key Feature References
Oxidation Benzylic Amines Imines Uses air as the terminal oxidant in water. nih.gov
Etherification Propargylic Alcohols Propargyl Ethers Inexpensive and mild catalytic conditions. mdpi.comumsl.edu
Aminolysis Epoxides β-Amino Alcohols Functions as a Lewis acid catalyst. thieme-connect.com
Strecker Reaction Aldehydes, Amines, TMSCN α-Amino Nitriles Accelerates reaction with aliphatic aldehydes and ketones. thieme-connect.com
Diels-Alder Maleic Anhydride 7-Norbornenol derivative In-situ generation of cyclopentadienol via catalyst decomposition. acs.org
Cyclization Alkenylmalonic Esters Bicyclic Lactones Initiated by one-electron oxidation of an enolate. thieme-connect.com

The distinct electrochemical and physical properties of this compound make it a compelling candidate for advanced materials applications. A significant area of research is its incorporation into electrochemical sensors. researchgate.net By immobilizing the ferrocenium ion within a polyelectrolyte matrix, it can serve as a stable redox platform for the sensitive detection of analytes like nitric oxide. researchgate.net The reversible redox behavior is also central to the development of redox-switchable catalysts, where the catalytic activity can be turned "on" or "off" by chemically or electrochemically toggling between the ferrocene and ferrocenium states. mdpi.comnsf.gov This has been demonstrated in atom transfer radical polymerization (ATRP), where this compound can act as an oxidizing agent to deactivate the copper catalyst, thereby halting polymerization with excellent temporal control. nsf.gov

Other applications in materials science include its use as a burning rate catalyst for solid-state propellants and in the synthesis of nanostructured materials. mdpi.com Recently, ferrocenium has been explored as a novel catalyst precursor in the floating-catalyst chemical vapor deposition (FC-CVD) synthesis of single-walled carbon nanotubes (SWCNTs), where it was found to enhance the proportion of metallic nanotubes. rsc.org Its role in non-aqueous redox flow batteries is also being investigated, where the Fc/Fc+ couple serves as a valuable model chemistry for research. researchgate.net

Computational chemistry offers powerful tools to deepen the understanding of ferrocenium systems and to guide future experimental work. Density Functional Theory (DFT) and other high-level ab initio methods have been employed to investigate the fundamental properties of the ferrocene/ferrocenium redox couple. rsc.org These theoretical studies can characterize binding energies, molecular structures, and electrostatic potentials, helping to explain experimental observations such as solubility and diffusion coefficients in various solvents, including ionic liquids. rsc.org

Future theoretical work can focus on refining models to more accurately predict redox potentials of substituted ferrocene derivatives, which is crucial for designing next-generation catalysts and oxidants. nih.gov Quantum chemical calculations have already shown a remarkable agreement with experimental reduction potentials, enabling the analysis of physical contributions to these properties. nih.gov Furthermore, computational modeling is essential for elucidating complex reaction mechanisms, such as the varied reaction pathways observed when this compound reacts with different nucleophiles, which can lead to either ring functionalization or complete ring replacement. researchgate.net Such predictive models will be invaluable for understanding the nuanced factors that govern catalyst stability and reactivity, accelerating the development of new applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing high-purity ferrocenium hexafluorophosphate ([Fe(C₅H₅)₂]PF₆), and how is purity validated?

this compound is typically synthesized by oxidizing ferrocene ([Fe(C₅H₅)₂]) with ferric salts (e.g., FeCl₃) under inert conditions, followed by anion exchange with hexafluorophosphoric acid (HPF₆) or ammonium hexafluorophosphate (NH₄PF₆) . Key steps include:

  • Oxidation : Ferrocene is oxidized in anhydrous solvents (e.g., acetonitrile) to form the ferrocenium cation ([Fe(C₅H₅)₂]⁺).
  • Anion Exchange : Addition of HPF₆ or NH₄PF₆ precipitates the product as a deep blue solid.
  • Purification : Recrystallization from acetonitrile/diethyl ether mixtures improves purity.
    Validation : Purity is confirmed via elemental analysis, cyclic voltammetry (to verify redox activity), and NMR/XRD to rule out residual solvents or byproducts .

Q. How can researchers characterize the redox behavior of this compound in solution?

The compound’s redox properties are central to its role as a one-electron oxidant. Key methodologies include:

  • Cyclic Voltammetry (CV) : Measures the oxidation potential of ferrocene/ferrocenium (typically ~0.4 V vs. Ag/AgCl in acetonitrile).
  • Electron Paramagnetic Resonance (EPR) : Detects the paramagnetic ferrocenium cation ([Fe(C₅H₅)₂]⁺), which has a low-spin d⁵ configuration with one unpaired electron .
  • UV-Vis Spectroscopy : Monitors the characteristic absorption band at ~620 nm for ferrocenium in solution .

Q. What are the primary applications of this compound in organic synthesis?

  • Radical Initiation : Acts as a one-electron oxidant to generate radicals in reactions such as C–H functionalization .
  • Catalysis : Facilitates asymmetric epoxidation of olefins and cyanosilylation of carbonyl compounds under solvent-free conditions .
  • Electrochemical Studies : Serves as a reference redox couple in non-aqueous electrochemistry due to its reversible Fe(II)/Fe(III) transition .

Advanced Research Questions

Q. How does the choice of counterion (PF₆⁻ vs. BF₄⁻) influence the reactivity of ferrocenium salts in radical processes?

The hexafluorophosphate anion (PF₆⁻) enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrafluoroborate (BF₄⁻), which may precipitate in similar conditions. PF₆⁻ also stabilizes the ferrocenium cation via weak ion-pairing, increasing its oxidative capacity. This is critical in reactions requiring precise control over redox potentials, such as selective oxidation of electron-rich substrates .

Q. What experimental precautions are necessary to ensure stability during handling and storage?

  • Moisture Sensitivity : PF₆⁻ is hygroscopic; store under inert gas (Ar/N₂) in sealed containers .
  • Light Exposure : The ferrocenium cation is photolabile; avoid prolonged exposure to UV/visible light .
  • Thermal Stability : Decomposes above 200°C, releasing toxic HF and PF₅. Use in well-ventilated fume hoods with HF-resistant equipment .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Discrepancies often arise from solvent effects, substrate compatibility, or trace impurities. Systematic approaches include:

  • Solvent Screening : Test dielectric constant (ε) effects; higher ε solvents (e.g., DMF) may stabilize ionic intermediates, altering reaction pathways .
  • Impurity Analysis : Use ICP-MS to detect trace metals (e.g., residual Fe³⁺) that could act as co-catalysts .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions to isolate solvent/substrate-specific effects .

Q. What advanced techniques elucidate the role of this compound in palladium-catalyzed reductive elimination reactions?

In Pd(II) systems, this compound oxidizes Pd(II) to Pd(III/IV), enabling reductive elimination of C–C bonds. Key methods:

  • In Situ NMR : Tracks Pd intermediate speciation (e.g., [L₂Pd(II)Me₂] → [L₂Pd(III)Me₂]⁺) .
  • EPR Trapping : Identifies radical intermediates formed during one-electron oxidation steps .
  • DFT Calculations : Models oxidation potentials and transition states to rationalize selectivity .

Q. How does this compound induce ferroptosis in biological studies, and what controls are required to validate its mechanism?

The ferrocenium cation disrupts cellular redox balance by generating lipid peroxides via Fenton-like reactions. Methodological controls:

  • Iron Chelators : Use deferoxamine to confirm Fe-dependent cell death.
  • Antioxidants : Test rescue with glutathione or vitamin E to validate oxidative stress pathways .
  • Lipidomics : Quantify peroxidized lipids (e.g., MDA, 4-HNE) via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.